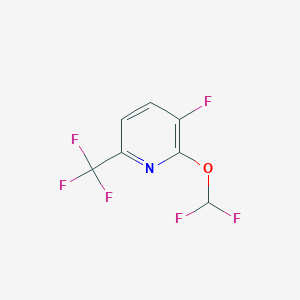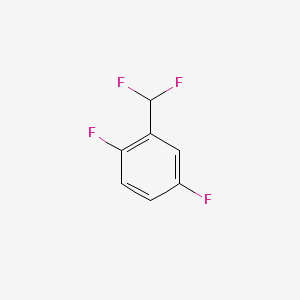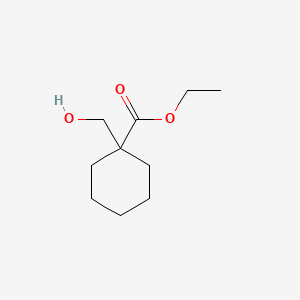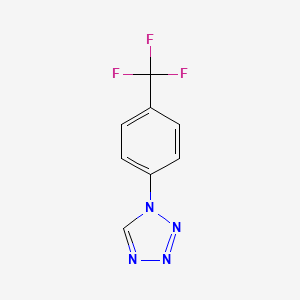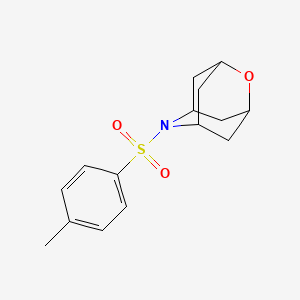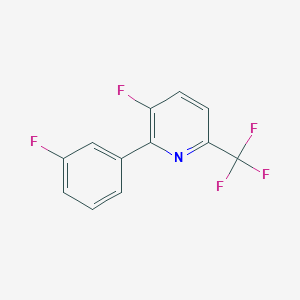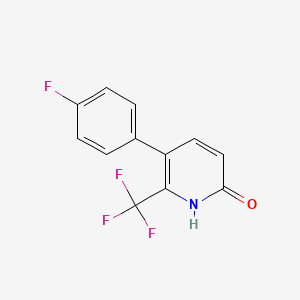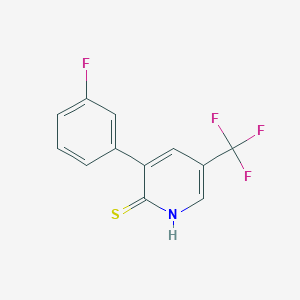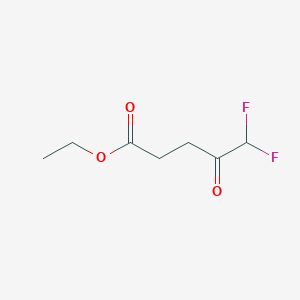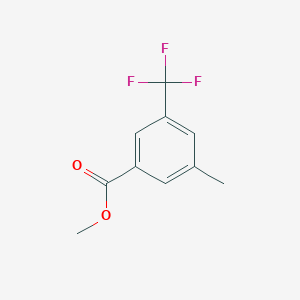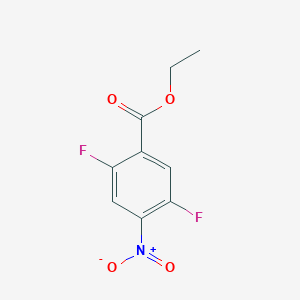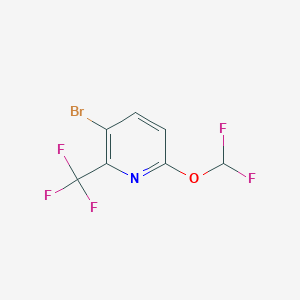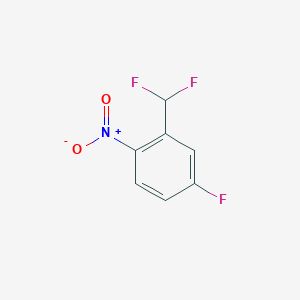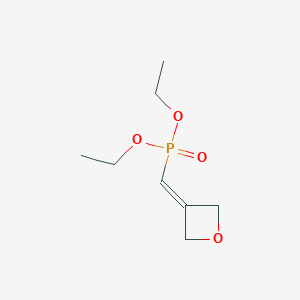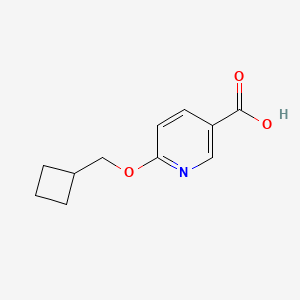
6-(Cyclobutylmethoxy)nicotinic acid
Descripción general
Descripción
6-(Cyclobutylmethoxy)nicotinic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It has gained significant attention in scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The InChI code for 6-(Cyclobutylmethoxy)nicotinic acid is 1S/C11H13NO3/c13-11(14)9-4-5-10(12-6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) . This indicates the presence of a cyclobutyl group attached to a methoxy group, which is further attached to a nicotinic acid molecule.Physical And Chemical Properties Analysis
6-(Cyclobutylmethoxy)nicotinic acid has a molecular weight of 207.23 .Aplicaciones Científicas De Investigación
Receptors and Lipid-Lowering Effects
- G-protein-coupled Receptors (GPRs) and Anti-lipolytic Effect : 6-(Cyclobutylmethoxy)nicotinic acid, as a derivative of nicotinic acid, engages with specific receptors like PUMA-G and HM74 in adipose tissue, which are involved in lipid metabolism. These receptors mediate the anti-lipolytic effects of nicotinic acid, reducing lipolysis and lowering lipid levels in the blood (Tunaru et al., 2003).
Enzymatic Production and Herbicidal Activity
- Enzymatic Hydroxylation for Production : 6-(Cyclobutylmethoxy)nicotinic acid can be produced from nicotinic acid through enzymatic hydroxylation using microorganisms like Pseudomonas, Bacillus, or Achromobacter. This process is significant for industrial applications (Mizon, 1995).
- Herbicidal Activity : Derivatives of nicotinic acid, including 6-(Cyclobutylmethoxy)nicotinic acid, have shown potential as herbicides. They exhibit significant herbicidal activity against certain plant species, making them candidates for agricultural applications (Yu et al., 2021).
Vasorelaxation and Antioxidation Properties
- Vasorelaxation and Antioxidant Activity : Thionicotinic acid derivatives, related to nicotinic acid, demonstrate vasorelaxant and antioxidant properties. These findings suggest potential therapeutic applications for cardiovascular diseases (Prachayasittikul et al., 2010).
Anti-Atherosclerosis Mechanisms
- Atherosclerosis Prevention : Nicotinic acid and its derivatives, including 6-(Cyclobutylmethoxy)nicotinic acid, can inhibit the progression of atherosclerosis in mice. This action is mediated through the GPR109A receptor, suggesting a role in cardiovascular health (Lukasova et al., 2011).
Enzymatic Interactions and Metabolism
- Nicotinic Acid Hydroxylase System : The metabolism of nicotinic acid, involving its hydroxylation to 6-hydroxynicotinic acid, is catalyzed by specific enzymes in certain bacteria, providing insights into microbial metabolism and biotransformation processes (Hunt, 1959).
Propiedades
IUPAC Name |
6-(cyclobutylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-4-5-10(12-6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPOXMLQTYEANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclobutylmethoxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



